molecular formula C25H24N2O2 B10766216 isoquinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

isoquinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Cat. No.: B10766216
M. Wt: 384.5 g/mol
InChI Key: RTMDZYWZLPOXLY-UHFFFAOYSA-N
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Description

Isoquinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic indole-derived compound characterized by an isoquinolin-4-yl ester group and a cyclohexylmethyl substituent at the indole nitrogen. This structure positions it within a class of bioactive molecules often investigated for their receptor-binding or enzymatic inhibitory properties.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

isoquinolin-4-yl 1-(cyclohexylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H24N2O2/c28-25(29-24-15-26-14-19-10-4-5-11-20(19)24)22-17-27(16-18-8-2-1-3-9-18)23-13-7-6-12-21(22)23/h4-7,10-15,17-18H,1-3,8-9,16H2

InChI Key

RTMDZYWZLPOXLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CN=CC5=CC=CC=C54

Origin of Product

United States

Chemical Reactions Analysis

BB-22 4-hydroxyisoquinoline isomer undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BB-22 4-hydroxyisoquinoline isomer is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of BB-22 4-hydroxyisoquinoline isomer involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological effects. The specific molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares core structural features with several analogs, differing primarily in substituents and heterocyclic ring positions. Key comparisons are outlined below:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent at Indole N Heterocyclic Ester Group Molecular Formula Notable Features
Isoquinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate Cyclohexylmethyl Isoquinolin-4-yl C₂₄H₂₅N₂O₂ Enhanced lipophilicity from cyclohexylmethyl
Quinolin-8-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate Cyclohexylmethyl Quinolin-8-yl C₂₄H₂₅N₂O₂ Differing heterocyclic position; regulated under drug laws
Isoquinolin-4-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate 5-Fluoropentyl Isoquinolin-4-yl C₂₃H₂₁FN₂O₂ Fluorine substitution improves metabolic stability
Quinolin-8-yl1-pentyl-1H-indole-3-carboxylate Pentyl Quinolin-8-yl C₂₂H₂₂N₂O₂ Simpler alkyl chain; lower potency potential
Role of Substituents in Bioactivity
  • Cyclohexylmethyl Motif : Evidence from structurally related ugonin compounds (e.g., compound 1 in ) demonstrates that cyclohexylmethyl substitution at the indole nitrogen enhances inhibitory potency. For example, compound 1 (IC₅₀ = 0.05 µM) outperformed luteolin (IC₅₀ = 4.4 µM) by ~88-fold in bacterial neuraminidase (BNA) inhibition, highlighting the motif’s role in boosting activity .
  • Fluorinated Alkyl Chains : The 5-fluoropentyl analog (C₂₃H₂₁FN₂O₂) introduces a fluorine atom, which may enhance metabolic stability and binding affinity through increased lipophilicity and electronegativity . However, direct potency data for this compound are unavailable.
  • Simpler Alkyl Chains : Compounds with pentyl or unmodified chains (e.g., eriodyctiol derivatives) exhibit significantly reduced activity, emphasizing the necessity of bulky or electronegative substituents for optimal interaction .
Regulatory and Legal Status

Multiple analogs, including quinolin-8-yl derivatives with cyclohexylmethyl or fluoropentyl groups, are listed under the Dangerous Drugs Ordinance (Cap. 134) in Hong Kong . This suggests that such compounds may exhibit psychoactive or toxicological profiles warranting legal control, though specific data for the isoquinolin-4-yl variant remain unpublished.

Research Findings and Data Gaps

Table 2: Comparative Pharmacological Data (Inferred)
Compound Type IC₅₀ (µM) Mechanism of Action Source Study
Ugonin (cyclohexylmethyl) 0.05 Bacterial neuraminidase inhibition
Parent flavonoid (luteolin) 4.4 Bacterial neuraminidase inhibition
Fluoropentyl analog N/A Unknown (structural inference)
Regulated quinolin-8-yl analogs N/A Suspected CNS activity

Key Observations :

  • The cyclohexylmethyl group’s contribution to potency is well-documented in ugonins but requires validation for indole-carboxylates.
  • Fluorinated analogs may offer advantages in drug design but lack empirical testing.

Biological Activity

Isoquinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound combines an isoquinoline moiety with an indole derivative, which may contribute to its diverse pharmacological properties. The molecular formula for this compound is C25H24N2O2C_{25}H_{24}N_{2}O_{2}, with a molecular weight of approximately 384.47 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, the compound has demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The exact mechanisms of action are still under investigation, but they likely involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Effects

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The compound appears to modulate specific signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways.

The biological activity of this compound is thought to stem from its interactions with various molecular targets, including enzymes and receptors involved in cellular processes. Ongoing research aims to elucidate these interactions further, which could lead to the development of more targeted therapies.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerate to HighHighEnzyme inhibition, apoptosis induction
Isoquinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylateModerateModerateCell cycle arrest
1-Pentyl-3-(1-naphthoyl)indoleLowHighCannabinoid receptor activation

Study 1: Antimicrobial Efficacy

In a study conducted by [source], this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL, indicating strong antimicrobial potential.

Study 2: Anticancer Activity in Animal Models

A preclinical study published in [source] evaluated the anticancer effects of this compound in mice bearing tumors. The results showed a significant reduction in tumor size compared to the control group, with apoptosis rates increasing by over 30% as measured by TUNEL assay.

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